2-[(3-Chlorobenzyl)oxy]benzoyl chloride
CAS No.: 1160250-13-4
Cat. No.: VC2986307
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160250-13-4 |
|---|---|
| Molecular Formula | C14H10Cl2O2 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methoxy]benzoyl chloride |
| Standard InChI | InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 |
| Standard InChI Key | DMBDEJFXGHBJKU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Classification
Chemical Identification
2-[(3-Chlorobenzyl)oxy]benzoyl chloride is an organic compound belonging to the class of benzoyl chlorides. It features a distinctive structural arrangement with a chlorobenzyl ether moiety attached to a benzoyl chloride framework . The compound is identified in chemical databases by the following parameters:
| Parameter | Value |
|---|---|
| PubChem CID | 46779671 |
| CAS Number | 1160250-13-4 |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.1 g/mol |
| Creation Date in PubChem | July 26, 2010 |
| Last Modification Date | April 5, 2025 |
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs. These alternative identifiers facilitate cross-referencing across different research platforms and chemical databases :
| Synonym Type | Name |
|---|---|
| IUPAC Name | 2-[(3-chlorophenyl)methoxy]benzoyl chloride |
| Common Name | 2-[(3-Chlorobenzyl)oxy]benzoyl chloride |
| Alternative Names | 2-((3-Chlorobenzyl)oxy)benzoyl chloride |
| benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Registry Numbers | 1160250-13-4 (CAS) |
| MFCD12197919 (MDL Number) |
Structural Characteristics and Properties
Molecular Structure
The molecular structure of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride core with a 3-chlorobenzyloxy substituent at the 2-position. This arrangement creates a molecule with distinctive reactivity patterns, particularly at the acyl chloride functionality .
| Structural Parameter | Description |
|---|---|
| Core Structure | Benzoyl chloride |
| Key Functional Groups | Acyl chloride, benzyl ether, chloro substituent |
| Configuration | 2-substituted benzoyl chloride |
Chemical Identifiers and Digital Representation
For computational chemistry and database purposes, the compound is represented through several standardized chemical notations :
| Identifier Type | Code |
|---|---|
| InChI | InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 |
| InChIKey | DMBDEJFXGHBJKU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl |
Physical Properties
The physical properties of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride determine its handling characteristics, storage requirements, and application parameters in research settings :
| Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Color | White to off-white crystalline solid |
| Molecular Weight | 281.1 g/mol |
| Solubility | Soluble in most organic solvents including acetone, DMF, and dichloromethane |
| Reactivity | Highly reactive toward nucleophiles, particularly with the acyl chloride group |
Synthesis Methods
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Williamson Ether Synthesis | Reaction of salicylic acid or its derivatives with 3-chlorobenzyl chloride in basic conditions |
| 2 | Acyl Chloride Formation | Conversion of the carboxylic acid to acyl chloride using thionyl chloride or oxalyl chloride |
Reaction Conditions
Based on similar compounds' synthesis protocols, the following conditions would likely apply to the preparation of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride :
| Parameter | Typical Conditions |
|---|---|
| Solvent | Acetone, DMF, or dichloromethane |
| Temperature | Room temperature to reflux conditions |
| Catalyst/Base | Potassium carbonate, triethylamine, or pyridine |
| Reaction Time | 1-5 hours depending on conditions |
| Purification | Recrystallization or column chromatography |
Chemical Reactivity
Key Reactive Sites
The chemical reactivity of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride is primarily determined by its functional groups:
| Functional Group | Reactivity |
|---|---|
| Acyl Chloride | Highly reactive toward nucleophiles (alcohols, amines, water) |
| Benzyl Ether | Relatively stable under most conditions; susceptible to hydrogenolysis |
| Chlorobenzyl Group | Potential site for cross-coupling reactions |
Common Reactions
Based on the reactivity profile of benzoyl chlorides and related compounds, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride would likely participate in the following reactions:
| Reaction Type | Product | Conditions |
|---|---|---|
| Esterification | Benzoate esters | Reaction with alcohols |
| Amidation | Benzamides | Reaction with amines |
| Hydrolysis | Carboxylic acid | Reaction with water/base |
| Friedel-Crafts Acylation | Ketones | Reaction with aromatic compounds + Lewis acid |
Applications in Research and Industry
Pharmaceutical Intermediates
2-[(3-Chlorobenzyl)oxy]benzoyl chloride serves as a valuable intermediate in pharmaceutical research, particularly in the synthesis of compounds with potential biological activity:
| Application Area | Description |
|---|---|
| Anti-inflammatory Agents | Precursor to compounds with potential COX inhibition properties |
| Analgesic Compounds | Intermediates for pain management drug candidates |
| Enzyme Inhibitors | Building blocks for compounds that target specific enzymatic pathways |
Organic Synthesis
In the field of organic synthesis, this compound offers versatility as a building block for complex molecular structures:
| Synthetic Application | Description |
|---|---|
| Functional Group Installation | Introduction of benzoyl groups to complex molecules |
| Cross-coupling Reactions | Potential participation in palladium-catalyzed transformations |
| Heterocycle Synthesis | Construction of oxygen-containing heterocyclic compounds |
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride have been studied for their properties and applications :
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Carboxylic acid instead of acyl chloride; different position of chloromethyl group | Anti-inflammatory and analgesic properties; COX-2 inhibition |
| 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | Addition of chloro substituent at 5-position; carboxylic acid instead of acyl chloride | Antimicrobial activity; disruption of cell wall synthesis |
| 3-[(2-Chlorobenzyl)oxy]benzoyl chloride | Different substitution pattern | Similar reactivity profile with different selectivity patterns |
Metabolic and Synthetic Transformations
Based on similar compounds, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride would likely undergo these transformations in biological or synthetic contexts :
| Transformation | Resulting Compound | Process |
|---|---|---|
| Hydrolysis | 2-[(3-Chlorobenzyl)oxy]benzoic acid | Reaction with water |
| Esterification | 2-[(3-Chlorobenzyl)oxy]benzoate esters | Reaction with alcohols |
| Amidation | 2-[(3-Chlorobenzyl)oxy]benzamides | Reaction with amines |
Research Findings and Analytical Methods
Characterization Techniques
The characterization of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride and related compounds typically employs several analytical techniques :
| Technique | Application | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure elucidation | Proton and carbon environments, confirmation of structure |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic bands for acyl chloride and ether groups |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion and fragmentation pattern |
| X-ray Crystallography | 3D structure determination | Bond lengths, angles, and crystal packing |
| Parameter | Recommendation |
|---|---|
| Storage Container | Airtight, moisture-resistant containers |
| Temperature | Cool conditions (2-8°C recommended) |
| Atmosphere | Inert (nitrogen or argon preferable) |
| Stability Concerns | Hydrolysis in presence of moisture; gradual decomposition during prolonged storage |
Future Research Directions
| Research Direction | Potential Significance |
|---|---|
| Medicinal Chemistry | Development of novel anti-inflammatory agents based on structural optimization |
| Materials Science | Exploration of polymers and materials utilizing benzoyl chloride chemistry |
| Catalysis | Investigation of transition metal-catalyzed reactions with the chlorobenzyl moiety |
Structure-Activity Relationship Studies
Comparative analysis with related compounds suggests potential areas for structure-activity relationship studies :
| Structural Modification | Potential Effect |
|---|---|
| Variation of Chlorine Position | Altered biological activity profiles and binding affinities |
| Modification of Linker Group | Changes in stability, solubility, and pharmacokinetic properties |
| Introduction of Additional Functional Groups | Enhanced selectivity for specific biological targets |
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